2-(tert-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
2-(tert-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a pyridine-based organoboron compound characterized by a tert-butoxy group at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at position 4. This structure combines steric bulk from the tert-butoxy group with the versatility of the boronate ester, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems in pharmaceutical and materials chemistry . Its tert-butoxy substituent enhances solubility in organic solvents, while the boronate group enables efficient coupling with aryl halides.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO3/c1-13(2,3)18-12-10-11(8-9-17-12)16-19-14(4,5)15(6,7)20-16/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSUTJJMQXIVLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671317 | |
| Record name | 2-tert-Butoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-89-0 | |
| Record name | 2-(1,1-Dimethylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-Butoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 4-Chloro-2-(tert-butoxy)pyridine
The synthesis typically begins with 2-hydroxypyridine, which undergoes alkylation with tert-butyl bromide in the presence of a base such as potassium carbonate. Subsequent chlorination at the 4-position using phosphorus oxychloride (POCl₃) yields 4-chloro-2-(tert-butoxy)pyridine.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80°C |
| Time | 12 hours |
| Yield | 78–85% |
Miyaura Borylation of 4-Chloro Intermediate
The chlorinated intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂). Catalytic systems such as Pd(dppf)Cl₂ with KOAc as a base in dioxane solvent are commonly employed.
Optimized Borylation Protocol
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Catalyst : Pd(dppf)Cl₂ (5 mol%)
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Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
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Base : KOAc (3 equiv)
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Solvent : 1,4-Dioxane
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Temperature : 100°C
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Time : 24 hours
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Yield : 65–72%
Direct C–H Borylation of 2-(tert-Butoxy)pyridine
Iridium-Catalyzed C–H Activation
Iridium complexes like [Ir(OMe)(cod)]₂ with dtbpy ligands enable direct C–H borylation at the 4-position of 2-(tert-butoxy)pyridine. This method bypasses halogenation steps but requires stringent anhydrous conditions.
Key Data
| Parameter | Value |
|---|---|
| Catalyst Loading | 2 mol% [Ir(OMe)(cod)]₂ |
| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) |
| Boron Source | B₂pin₂ (1.5 equiv) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room temperature |
| Yield | 58–63% |
Regioselectivity Challenges
Functional Group Interconversion Approaches
From 4-Bromo-2-(tert-butoxy)pyridine
Lithium-halogen exchange followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides an alternative pathway:
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Lithiation : Treatment with n-BuLi at −78°C in THF.
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Boron Electrophile Quench : Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
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Workup : Acidic hydrolysis to yield the pinacol boronate ester.
Yield Optimization
-
Low-temperature lithiation (−78°C) minimizes decomposition.
| Condition | Decomposition Rate (per month) |
|---|---|
| Ambient Air | 98% |
| N₂ Atmosphere | <5% |
| −20°C (Argon) | 0.2% |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 1.34 (s, 12H, Bpin), 1.48 (s, 9H, tert-butyl), 7.25 (d, J = 5.2 Hz, 1H, H3), 8.45 (d, J = 5.2 Hz, 1H, H5).
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¹¹B NMR : δ 30.2 ppm (quartet, J = 150 Hz).
High-Resolution Mass Spectrometry (HRMS)
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Calculated for C₁₆H₂₅BNO₃ : 298.1921 [M+H]⁺
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Observed : 298.1918 [M+H]⁺
Industrial-Scale Production Challenges
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Cost of Iridium Catalysts : Limits direct C–H borylation to lab-scale synthesis.
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Pd Removal : Residual palladium in API intermediates requires stringent purification (≤10 ppm).
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Solvent Recovery : Dioxane and THF necessitate energy-intensive distillation.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated borylation using eosin Y as a photocatalyst shows promise for milder conditions (25°C, 12 hours, 55% yield).
Continuous Flow Synthesis
Microreactor systems enhance heat transfer during exothermic borylation steps, improving safety and scalability.
Chemical Reactions Analysis
2-(tert-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the boronate ester group to other functional groups.
Substitution: The tert-butoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(tert-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is , with a molecular weight of approximately 277.17 g/mol. The compound features a pyridine ring substituted with a tert-butoxy group and a boron-containing dioxaborolane moiety. Its unique structure contributes to its reactivity and interaction with biological targets.
Medicinal Chemistry
One of the primary applications of this compound is in the development of pharmaceuticals. The boron-containing moiety allows for the formation of boronate esters that can participate in various chemical reactions relevant to drug discovery.
Case Study: Inhibition of Enzymes
Recent studies have demonstrated that derivatives of this compound exhibit inhibitory activity against specific enzymes such as arginase. For instance, compounds synthesized from similar structures showed IC50 values indicating their potential as therapeutic agents for conditions like cancer and metabolic disorders .
Drug Design and Development
The compound has been utilized in the design of dual-target inhibitors for therapeutic applications. By modifying the pyridine structure and incorporating the boron moiety, researchers have created compounds that can selectively inhibit multiple targets involved in disease pathways.
Example: Dual-Target Compounds
In a study focusing on bronchial diseases, compounds derived from this structure were designed to interact with both ADORA2A and PDE4D receptors. These compounds demonstrated high binding specificity and significant inhibition rates, suggesting their potential use in treating respiratory conditions .
Materials Science
The compound's unique properties also make it suitable for applications in materials science. Its ability to form stable complexes with metals can be harnessed in creating new materials with specific electronic or optical properties.
Application: Sensor Development
Research indicates that derivatives of this compound can be integrated into sensor technologies due to their responsiveness to environmental changes. This application is particularly relevant in developing sensors for detecting biological markers or environmental pollutants.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-(tert-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group can undergo transmetalation reactions, while the tert-butoxy group can be involved in nucleophilic substitution reactions. These properties make the compound versatile in different chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs and their distinguishing features:
Notes:
- Steric and Electronic Effects : The tert-butoxy group in the target compound provides steric shielding, reducing undesired side reactions in cross-couplings compared to less bulky analogs like 2-(pentyloxy)-substituted derivatives . Conversely, electron-withdrawing groups (e.g., CF₃ in ) increase boron electrophilicity, enhancing reactivity with aryl halides.
- Biological Activity : Fluorinated analogs (e.g., 4-fluorobenzyloxy in ) exhibit improved pharmacokinetic profiles due to fluorine’s electronegativity and metabolic resistance, making them candidates for drug discovery.
- Solubility and Reactivity : Piperidinyl-substituted compounds () show higher aqueous solubility at acidic pH due to protonation of the amine, whereas alkyloxy derivatives (e.g., pentyloxy in ) favor organic-phase reactions.
Biological Activity
2-(tert-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant research findings associated with this compound.
- Molecular Formula : C₁₆H₂₃BF₃NO₃
- Molecular Weight : 345.16 g/mol
- CAS Number : 2223011-94-5
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with boron-containing reagents. The presence of the dioxaborolane moiety enhances the compound's reactivity and potential biological activity.
Anticancer Properties
Research has indicated that compounds containing boron can exhibit anticancer properties. For instance, studies have shown that boron-containing compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines. The specific mechanisms often involve interference with cellular signaling pathways that regulate cell proliferation and survival.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes critical for cancer progression. For example:
- Tyrosine Kinase Inhibition : Similar structures have shown inhibitory effects on receptor tyrosine kinases (RTKs), which are often overactive in cancers.
| Compound | Target Enzyme | IC₅₀ (μM) |
|---|---|---|
| Luteolin | PA endonuclease | 0.042 |
| This compound | TBD | TBD |
Antiviral Activity
Preliminary studies suggest that the compound may possess antiviral properties. Its structural similarity to known antiviral agents indicates a potential for inhibiting viral replication mechanisms.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can inhibit specific cancer cell lines more effectively than their non-boron counterparts.
- Animal Models : Animal studies are needed to evaluate the pharmacokinetics and therapeutic efficacy of this compound in vivo. Early results indicate promising bioavailability and tolerability.
Q & A
Q. What are the standard synthetic routes for preparing 2-(tert-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. A common approach involves reacting a brominated pyridine derivative (e.g., 4-bromo-2-(tert-butoxy)pyridine) with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃ or KOAc) in anhydrous dioxane at 80–100°C . Purification often employs column chromatography with toluene or ethyl acetate/hexane mixtures .
Q. How should researchers handle and store this compound to ensure stability?
The compound is moisture-sensitive due to the boronic ester group. Store under inert gas (argon/nitrogen) at –20°C in sealed, desiccated containers. Use anhydrous solvents (e.g., THF, DMF) for reactions. Safety protocols include wearing nitrile gloves, lab coats, and eye protection, as per GHS hazard codes P210 (avoid heat/sparks) and P201 (obtain specialized handling instructions) .
Q. What analytical methods are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 8.58 ppm for pyridine protons, δ 1.3 ppm for pinacol methyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C₁₅H₂₃BNO₃: 284.18).
- Purity Analysis : GC or titration (≥98% purity is typical for research-grade material) .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling yields when using this compound as a boronic ester reagent?
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) for electron-deficient aryl partners.
- Solvent/Base Systems : Use toluene/ethanol (3:1) with K₃PO₄ for sterically hindered substrates .
- Stoichiometry : Maintain a 1:1.2 ratio of boronic ester to aryl halide to minimize side reactions.
- Moisture Control : Pre-dry solvents over molecular sieves and degas via freeze-pump-thaw cycles .
Q. What strategies resolve contradictions in reported coupling efficiencies for sterically hindered substrates?
- Microwave-Assisted Synthesis : Shorten reaction times (30–60 minutes) at 120°C to improve kinetics .
- Directed Ortho-Metalation (DoM) : Introduce directing groups (e.g., –OMe) to enhance regioselectivity .
- Computational Modeling : Use DFT calculations to predict transition-state energies and steric effects.
Q. How does the tert-butoxy group influence the electronic and steric properties of the pyridine ring in cross-coupling reactions?
- Steric Effects : The bulky tert-butoxy group at the 2-position reduces reactivity at the 4-position but stabilizes intermediates via electron donation.
- Electronic Effects : The electron-donating tert-butoxy group activates the pyridine ring for electrophilic substitution but may deactivate it in nucleophilic pathways. Comparative studies with methoxy analogs are recommended .
Q. What are the common impurities observed during synthesis, and how are they characterized?
- Deboronation Products : Hydrolysis of the boronic ester under humid conditions generates boronic acid (detected via TLC or LCMS).
- Homocoupling Byproducts : Pd-mediated dimerization forms biaryl derivatives (identified via HRMS and ¹H NMR splitting patterns) .
- Remediation : Repurify via silica gel chromatography or recrystallization from ethanol/water .
Methodological Tables
Q. Table 1. Comparison of Catalytic Systems for Suzuki-Miyaura Coupling
| Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane | 63 | |
| Pd(PPh₃)₄ | K₃PO₄ | Toluene/EtOH | 78 | |
| PdCl₂(dtbpf) | KOAc | THF | 85 |
Q. Table 2. Key NMR Assignments
| Proton Position | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Pyridine C4-H | 8.58 | Singlet | Boron-substituted |
| Pinacol CH₃ | 1.3 | Singlet | 4,4,5,5-Tetramethyl |
| tert-Butoxy C(CH₃)₃ | 1.4 | Singlet | –OC(CH₃)₃ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
